![molecular formula C23H19N3O2 B3131540 2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile CAS No. 355411-88-0](/img/structure/B3131540.png)
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile
Overview
Description
2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity
2,7-Diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 284.32 g/mol. The compound features a chromene backbone with amino and carbonitrile functional groups that are crucial for its biological activity.
Research indicates that compounds within the chromene family exhibit various biological activities, including:
- Antidiabetic Activity : Some derivatives have been shown to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, related compounds demonstrated over 80% inhibition of DPP-4 activity at doses comparable to established antidiabetic drugs like omarigliptin .
- Induction of Apoptosis : Certain substituted chromenes have been identified as activators of caspases, which play a critical role in programmed cell death. This property suggests potential applications in cancer therapy .
Biological Activity Data
The following table summarizes various biological activities associated with similar chromene derivatives:
Case Studies and Research Findings
- Antidiabetic Properties : A study focusing on the design of chromene derivatives found that specific modifications could enhance DPP-4 inhibition significantly, indicating a promising pathway for developing new antidiabetic agents .
- Cancer Treatment Potential : Research on substituted chromenes has shown their ability to induce apoptosis in cancer cells, suggesting a therapeutic role in oncology. In vitro studies have demonstrated that these compounds can effectively trigger cell death pathways .
- Antimicrobial Activity : Some derivatives have been tested for their antimicrobial efficacy against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .
Properties
IUPAC Name |
2,7-diamino-4-(3-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c24-13-20-22(19-10-9-17(25)12-21(19)28-23(20)26)16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-12,22H,14,25-26H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGFJRKUYPVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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